(2R,8S,8AR)-8-amino-3-oxooctahydroindolizine-2-carboxylicacid
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Overview
Description
(2R,8S,8AR)-8-amino-3-oxooctahydroindolizine-2-carboxylicacid is a complex organic compound that belongs to the class of indolizine derivatives This compound is characterized by its unique structural features, which include an amino group, a keto group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,8S,8AR)-8-amino-3-oxooctahydroindolizine-2-carboxylicacid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino acid derivative, the compound can be synthesized through a series of reactions including amination, cyclization, and oxidation. The reaction conditions often involve the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency. Additionally, purification methods like crystallization, chromatography, and recrystallization are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2R,8S,8AR)-8-amino-3-oxooctahydroindolizine-2-carboxylicacid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis to break down into simpler components.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and pH adjustments to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to various substituted indolizine derivatives.
Scientific Research Applications
(2R,8S,8AR)-8-amino-3-oxooctahydroindolizine-2-carboxylicacid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,8S,8AR)-8-amino-3-oxooctahydroindolizine-2-carboxylicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R,8S,8AR)-8-amino-3-oxooctahydroindolizine-2-carboxylicacid include other indolizine derivatives with varying functional groups. Examples include:
- 8-amino-3-oxoindolizine-2-carboxylic acid
- 8-hydroxy-3-oxoindolizine-2-carboxylic acid
- 8-methyl-3-oxoindolizine-2-carboxylic acid
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of both an amino group and a keto group
Properties
CAS No. |
137002-58-5 |
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Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.222 |
IUPAC Name |
(2R,8S,8aR)-8-amino-3-oxo-2,5,6,7,8,8a-hexahydro-1H-indolizine-2-carboxylic acid |
InChI |
InChI=1S/C9H14N2O3/c10-6-2-1-3-11-7(6)4-5(8(11)12)9(13)14/h5-7H,1-4,10H2,(H,13,14)/t5-,6+,7-/m1/s1 |
InChI Key |
GATSEYNSVWOUTN-DSYKOEDSSA-N |
SMILES |
C1CC(C2CC(C(=O)N2C1)C(=O)O)N |
Synonyms |
2-Indolizinecarboxylicacid,8-aminooctahydro-3-oxo-,[2R-(2alpha,8beta,8abeta)]-(9CI) |
Origin of Product |
United States |
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